![molecular formula C18H14FN3O3S B2450869 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 895014-54-7](/img/structure/B2450869.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H14FN3O3S and its molecular weight is 371.39. The purity is usually 95%.
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Scientific Research Applications
Thiazole-Based Compounds in Cancer Therapy
Research on fluoro-substituted benzo[b]pyran derivatives, which share some structural similarities with the compound , has demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Thiazole Derivatives as Antibacterial Agents
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising antibacterial activity against tuberculosis with minimal cytotoxicity (Jeankumar et al., 2013).
Environmental Applications
N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide derivatives have been utilized as magnetic nanoadsorbents for the removal of heavy metals like Zn2+ and Cd2+ from industrial wastes, demonstrating high adsorption capacity, stability, and reusability, which highlights their potential for environmental cleanup efforts (Zargoosh et al., 2015).
Neurodegenerative Disease Treatment
N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, which share structural motifs with the compound , have been synthesized and evaluated for their anticholinesterase and antiradical activities, showing potential as multifunctional agents for treating neurodegenerative diseases (Makhaeva et al., 2017).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-13-4-1-5-15-16(13)21-18(26-15)22(10-12-3-2-6-20-9-12)17(23)14-11-24-7-8-25-14/h1-6,9,11H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIPOPQAIIVUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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